molecular formula C40H40FeP2 B1143004 (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine CAS No. 184095-69-0

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine

Cat. No.: B1143004
CAS No.: 184095-69-0
M. Wt: 638.5 g/mol
InChI Key: WXUUGQBFQWHYJL-SYXKTQFYSA-N
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Description

®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is characterized by its unique structure, which includes a ferrocene backbone and two phosphine groups, making it highly effective in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine typically involves the following steps:

    Preparation of the Ferrocene Derivative: The initial step involves the synthesis of a ferrocene derivative, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.

    Phosphine Introduction: The next step involves the introduction of phosphine groups. This is usually done through a reaction with diphenylphosphine and 3,5-dimethylphenylphosphine under controlled conditions.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer, ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the production of the compound in large quantities with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one of the phosphine groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral compounds with high enantiomeric purity.

    Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical reactions. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand.

    DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Known for its application in asymmetric hydrogenation.

    SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various asymmetric catalytic reactions.

Uniqueness

®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is unique due to its ferrocene backbone, which imparts stability and enhances its catalytic properties. The presence of two different phosphine groups also allows for greater versatility in catalytic applications compared to other similar compounds.

Properties

CAS No.

184095-69-0

Molecular Formula

C40H40FeP2

Molecular Weight

638.5 g/mol

IUPAC Name

bis(3,5-dimethylphenyl)-[(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/q2*-1;+2/t29-;;/m1../s1

InChI Key

WXUUGQBFQWHYJL-SYXKTQFYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe]

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)C3=C([CH-]C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3=C([CH-]C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 2
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 3
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 4
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 5
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Reactant of Route 6
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Customer
Q & A

Q1: What is significant about the synthesis method used for (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine in this study?

A1: The research focuses on a multi-step synthesis of the chiral phosphine ligand this compound starting from acetylferrocene []. A key aspect is the use of chemical resolution with (R)-(+)-tartaric acid to obtain the desired enantiomer of the intermediate (R)-1-ferrocenylethyldimethylamine. The synthesis proceeds through a configurationally retentive displacement reaction to yield the final compound with high enantiomeric excess (approximately 95% ee). This methodology is significant as it provides a route to access this important class of chiral ligands with high stereochemical purity, which is crucial for their application in asymmetric catalysis.

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